molecular formula C18H20N2O4 B3406286 ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate

ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate

Cat. No.: B3406286
M. Wt: 328.4 g/mol
InChI Key: KGNWRICPWILABJ-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 2-(1H-indol-3-yl)-2-oxoacetyl group and at the 3-position with an ethyl carboxylate ester. The indole moiety, a bicyclic aromatic system, is a hallmark of bioactive molecules, often associated with interactions with neurotransmitter receptors (e.g., serotonin) .

Properties

IUPAC Name

ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-24-18(23)12-6-5-9-20(11-12)17(22)16(21)14-10-19-15-8-4-3-7-13(14)15/h3-4,7-8,10,12,19H,2,5-6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNWRICPWILABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate is a complex organic compound that has garnered significant attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4} with a molecular weight of approximately 328.36 g/mol. The compound features an indole ring, a piperidine ring, and an oxoacetyl moiety, which contribute to its diverse biological activities.

Key Structural Features:

  • Indole Ring: Known for its role in various biological processes.
  • Piperidine Ring: Often associated with pharmacological properties.
  • Oxoacetyl Moiety: Enhances the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Reagents: Indole derivatives, piperidine, and ethyl chloroformate.
  • Conditions: Organic solvents like dichloromethane or tetrahydrofuran, often requiring catalysts such as triethylamine.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of indole and piperidine have been shown to have minimum inhibitory concentrations (MICs) against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Reference Compound0.125 - 8M. tuberculosis

Anticancer Activity

Indole derivatives are known for their anticancer properties. Studies have shown that compounds similar to ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as:

  • Modulation of cell cycle progression.
  • Induction of oxidative stress.

The mechanism by which ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine interacts with biological targets involves:

  • Binding to Enzymes/Receptors: Its unique structure allows it to effectively bind to specific enzymes or receptors, modulating their activity.
  • Influencing Biochemical Pathways: The compound may affect signal transduction pathways and gene expression related to inflammation and cancer progression.

Case Studies

A recent study evaluated the biological activity of various indole derivatives, including those structurally related to ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine. The results indicated promising antibacterial and anticancer effects, suggesting potential therapeutic applications in treating infections and tumors.

Comparison with Similar Compounds

Research Findings and Challenges

    Q & A

    Q. How can metabolic pathways of this compound be predicted preclinically?

    • Methodological Answer : In vitro microsomal assays (human liver microsomes + NADPH) identify phase I metabolites. LC-QTOF-MS detects hydroxylated or demethylated products. Computational tools like MetaSite predict sites of metabolism based on electron density maps .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate
    Reactant of Route 2
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    ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate

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